H-Pro-4M-甜菜碱盐酸盐

描述

H-Pro-4M-betana hcl is a synthetic compound that has been used in various scientific research applications. It is a derivative of the amino acid proline and is commonly used in organic synthesis. H-Pro-4M-betana hcl has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for lab experiments. In

科学研究应用

1. 从甜菜中提取和测定 甜菜碱存在于多种植物和根系中,例如甜菜属植物 {svg_1}. 一种新的、快速且有效的从两种不同品种的甜菜中分离和测定甜菜碱的方法被开发出来 (红色和金色) {svg_2}. 已测定了植物不同部位 (汁液、果皮、根) 提取物中甜菜碱的总含量 {svg_3}.

在微生物代谢中的作用

甜菜碱在微生物代谢中起着至关重要的作用。 它被许多微生物用作功能性化学物质,并进化出不同的代谢途径来合成和分解甜菜碱 {svg_4}. 甜菜碱作为一种应激保护剂或甲基供体,用于合成结构复杂的化合物 {svg_5}.

在微生物生物技术中的应用

补充甜菜碱可以提高用于乳酸、乙醇、赖氨酸、丙酮酸和维生素 B12 发酵的微生物菌株的性能 {svg_6}. 它在微生物生物技术中具有广阔的应用前景 {svg_7}.

在甲基代谢中的作用

甜菜碱在多种微生物中参与甲基代谢 {svg_8}. 它可以通过甜菜碱同型半胱氨酸甲基转移酶 (BHMT) 将其甲基转移到同型半胱氨酸,形成蛋氨酸,从而产生二甲基甘氨酸 {svg_9}.

抵抗环境压力的保护作用

甜菜碱被大多数微生物用作抵御干旱、渗透和温度压力的主要应激保护剂 {svg_10}. 它使它们能够在动物和植物会死亡的极端条件下生存 {svg_11}.

潜在的治疗应用

甜菜碱可能在治疗或改善各种人类炎症性疾病的症状中发挥作用 {svg_12}. 这一发现进一步扩展了甜菜碱在人类疾病中的应用范围 {svg_13}.

作用机制

Target of Action

It is known that betaine, a component of this compound, has anti-inflammatory functions in numerous diseases .

Mode of Action

Betaine, a component of H-Pro-4M-betana Hydrochloride, is known to function physiologically as an important osmoprotectant and methyl group donor . Mechanistically, betaine ameliorates sulfur amino acid metabolism against oxidative stress, inhibits nuclear factor-κB activity and NLRP3 inflammasome activation, regulates energy metabolism, and mitigates endoplasmic reticulum stress and apoptosis .

Biochemical Pathways

Betaine can be catabolized via a variety of metabolic pathways. The best-known catabolic pathway involves the conversion of betaine to glycine via methyl group transfer . This results in the donation of the methyl groups to the sulfur amino acid metabolism .

Pharmacokinetics

It is known that betaine is safe at a daily intake of 9–15 g for humans and distributes primarily to the kidneys, liver, and brain .

Result of Action

It is known that betaine has beneficial actions in several human diseases, such as obesity, diabetes, cancer, and alzheimer’s disease .

Action Environment

It is known that betaine is a stable and nontoxic natural substance . The storage temperature for similar compounds is typically around -15°C .

实验室实验的优点和局限性

H-Pro-4M-betana hcl has several advantages for lab experiments. It is a relatively inexpensive compound, and it is easy to synthesize. It is also stable, and it is soluble in a variety of solvents. However, it has some limitations for lab experiments. It has a low solubility in some solvents, and it can be toxic in high concentrations.

未来方向

H-Pro-4M-betana hcl has a wide range of applications in scientific research, and there are many potential future directions for its use. One potential future direction is to explore its potential therapeutic applications. For example, it could be used to develop new drugs or treatments for various diseases. In addition, it could be used to explore its effects on the immune system, cardiovascular system, and central nervous system. Finally, it could be used to explore its potential anti-cancer and anti-inflammatory effects.

合成方法

H-Pro-4M-betana hcl is synthesized through a process known as condensation. This process involves the reaction of two molecules of proline to form the desired product. The reaction is catalyzed by a base, such as sodium hydroxide or potassium hydroxide, and is conducted in a solvent such as acetonitrile. The reaction can be carried out at room temperature or at slightly higher temperatures. The product of this reaction is a white solid that is soluble in water and other polar solvents.

生化分析

Biochemical Properties

H-Pro-4M-betana HCl plays a crucial role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in methylation processes, such as methionine synthase and betaine-homocysteine methyltransferase . These interactions facilitate the transfer of methyl groups, which are essential for numerous biochemical pathways, including DNA methylation and amino acid metabolism . Additionally, H-Pro-4M-betana HCl acts as an osmoprotectant, helping cells to maintain osmotic balance under stress conditions .

Cellular Effects

H-Pro-4M-betana HCl influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to modulate the activity of nuclear factor-κB (NF-κB) and NLRP3 inflammasome, which are key regulators of inflammation and immune responses . By inhibiting these pathways, H-Pro-4M-betana HCl can reduce inflammation and oxidative stress in cells . Furthermore, it affects gene expression by acting as a methyl donor, thereby influencing epigenetic modifications and gene regulation .

Molecular Mechanism

The molecular mechanism of H-Pro-4M-betana HCl involves its binding interactions with various biomolecules. It binds to enzymes such as betaine-homocysteine methyltransferase, facilitating the transfer of methyl groups to homocysteine, converting it to methionine . This reaction is crucial for maintaining the balance of sulfur amino acids and preventing the accumulation of homocysteine, which is associated with cardiovascular diseases . Additionally, H-Pro-4M-betana HCl can inhibit the activity of certain enzymes, thereby modulating metabolic pathways and cellular functions .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of H-Pro-4M-betana HCl can vary over time. The compound is relatively stable under standard laboratory conditions, but its stability may decrease under extreme pH or temperature conditions . Long-term studies have shown that H-Pro-4M-betana HCl can have sustained effects on cellular function, including prolonged inhibition of inflammatory pathways and modulation of gene expression . Its degradation products may also influence cellular processes, necessitating careful monitoring of its stability during experiments .

Dosage Effects in Animal Models

The effects of H-Pro-4M-betana HCl in animal models are dose-dependent. At low doses, it has been shown to exert beneficial effects, such as reducing inflammation and oxidative stress . At high doses, it may exhibit toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus beyond a certain dosage, indicating the importance of optimizing dosage for therapeutic applications .

Metabolic Pathways

H-Pro-4M-betana HCl is involved in several metabolic pathways, including the methylation cycle and sulfur amino acid metabolism . It interacts with enzymes such as betaine-homocysteine methyltransferase and methionine synthase, facilitating the transfer of methyl groups and the conversion of homocysteine to methionine . This process is essential for maintaining cellular methylation status and preventing the accumulation of toxic metabolites . Additionally, H-Pro-4M-betana HCl can influence metabolic flux and metabolite levels, thereby modulating cellular metabolism .

Transport and Distribution

Within cells and tissues, H-Pro-4M-betana HCl is transported and distributed through specific transporters and binding proteins . It is known to interact with organic cation transporters, which facilitate its uptake and distribution across cellular membranes . The compound’s localization and accumulation within cells can influence its activity and function, highlighting the importance of understanding its transport mechanisms .

Subcellular Localization

H-Pro-4M-betana HCl exhibits specific subcellular localization, which can affect its activity and function. It is primarily localized in the cytoplasm and mitochondria, where it participates in metabolic processes and energy production . The compound’s localization is influenced by targeting signals and post-translational modifications, which direct it to specific cellular compartments . Understanding its subcellular distribution is crucial for elucidating its role in cellular functions and therapeutic applications .

属性

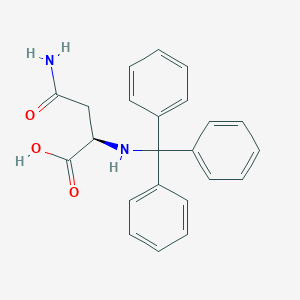

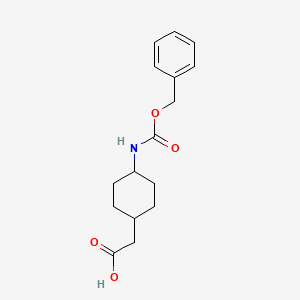

IUPAC Name |

(2S)-N-(4-methoxynaphthalen-2-yl)pyrrolidine-2-carboxamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18N2O2.ClH/c1-20-15-10-12(9-11-5-2-3-6-13(11)15)18-16(19)14-7-4-8-17-14;/h2-3,5-6,9-10,14,17H,4,7-8H2,1H3,(H,18,19);1H/t14-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLGYZDYMFOBFD-UQKRIMTDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)C3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC(=CC2=CC=CC=C21)NC(=O)[C@@H]3CCCN3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H19ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00669550 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

306.79 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100930-07-2 | |

| Record name | N-(4-Methoxynaphthalen-2-yl)-L-prolinamide--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00669550 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-Proline 4-methoxy-β-naphthylamidehydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-[(4-Phenyldiazenylphenyl)methoxycarbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B612942.png)